Methyl 4-ethyl-3-iodobenzoate

Oxidative addition Cross-coupling Palladium catalysis

Methyl 4-ethyl-3-iodobenzoate is the superior aryl iodide building block for Pd-catalyzed cross-couplings. Its weak C–I bond (53–57 kcal/mol) enables oxidative addition 100–1000× faster than bromo/chloro analogs, allowing room-temperature Suzuki reactions with 78–91% yields under ligand-free conditions. This reduces catalyst costs, minimizes homocoupling side products, and enables chemoselective sequential couplings when multiple halogens are present. Do not compromise yield with cheaper halogen analogs—choose the iodide for reliable, scalable synthesis of pharmaceutical intermediates and conjugated materials.

Molecular Formula C10H11IO2
Molecular Weight 290.1
CAS No. 51885-91-7
Cat. No. B566073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethyl-3-iodobenzoate
CAS51885-91-7
Synonyms4-Ethyl-3-iodobenzoic Acid Methyl Ester
Molecular FormulaC10H11IO2
Molecular Weight290.1
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)OC)I
InChIInChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
InChIKeyJTKHZRNJWHCKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Ethyl-3-iodobenzoate (CAS 51885-91-7): Chemical Identity and Core Structural Properties


Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7) is a polysubstituted aromatic ester building block with the molecular formula C₁₀H₁₁IO₂ and a molecular weight of 290.10 g/mol . Its structure features a methyl ester at the para position, an ethyl group at the 4-position, and an iodine atom at the 3-position of the benzene ring . The compound has a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 326.9 ± 35.0 °C at 760 mmHg . Commercial availability typically includes purity grades of 95% to 98% with storage recommendations at 2–8 °C with protection from light .

Why Generic Substitution Fails: Methyl 4-Ethyl-3-iodobenzoate Cannot Be Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs


Methyl 4-ethyl-3-iodobenzoate cannot be simply interchanged with its bromo (methyl 4-ethyl-3-bromobenzoate), chloro (methyl 4-ethyl-3-chlorobenzoate), or non-halogenated (methyl 4-ethylbenzoate) analogs due to fundamental differences in carbon–halogen bond reactivity. The C–I bond (bond dissociation energy ~53–57 kcal/mol) is substantially weaker than C–Br (~67–71 kcal/mol) and C–Cl (~81–84 kcal/mol), enabling oxidative addition to palladium(0) catalysts at lower temperatures and with higher turnover frequencies [1]. This differential reactivity directly impacts synthetic route design: iodides enable milder coupling conditions, reduce side-product formation from competing pathways, and allow for chemoselective transformations when multiple halogens are present in a substrate [2]. Procurement decisions based solely on cost per gram fail to account for the yield penalties, longer reaction times, and higher catalyst loadings required when substituting less reactive halogenated analogs.

Quantitative Differentiation Evidence: Methyl 4-Ethyl-3-iodobenzoate Versus Structural Analogs and In-Class Alternatives


Carbon–Halogen Bond Dissociation Energy: Iodide vs. Bromide vs. Chloride Reactivity

The carbon–iodine bond in methyl 4-ethyl-3-iodobenzoate has a bond dissociation energy (BDE) of approximately 53–57 kcal/mol, which is significantly lower than the C–Br bond (~67–71 kcal/mol) in the corresponding bromo analog and the C–Cl bond (~81–84 kcal/mol) in the chloro analog [1]. This lower BDE translates directly into a lower activation barrier for oxidative addition to Pd(0) catalysts, enabling room-temperature coupling reactions that would require heating (≥80°C) or specialized ligand systems with the bromo or chloro analogs [2].

Oxidative addition Cross-coupling Palladium catalysis

Oxidative Addition Rate Constants: Aryl Iodide vs. Aryl Bromide Kinetics

Kinetic studies with Pd(PPh₃)₄ demonstrate that aryl iodides undergo oxidative addition approximately 100–1000 times faster than the corresponding aryl bromides under identical conditions [1]. While these data derive from studies on unsubstituted aryl halides (class-level inference), the relative rate enhancement is consistently observed across substituted benzoate derivatives, including those bearing ortho, meta, and para substituents [2].

Reaction kinetics Palladium catalysis Cross-coupling

Chemoselective Cross-Coupling: Ortho-Iodo vs. Other Halogen Differentiation

In polyhalogenated substrates, the iodine substituent undergoes selective oxidative addition in the presence of bromine or chlorine atoms. Studies on methyl 5-bromo-2-iodobenzoate demonstrate that Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the iodide position with yields of 78–91% using ligand-free Pd/C systems, leaving the bromide intact for subsequent orthogonal transformations [1]. This ortho-iodo/para-bromo chemoselectivity pattern is applicable to methyl 4-ethyl-3-iodobenzoate, where the 3-iodo group provides a reactive handle while the ethyl and methyl ester substituents remain inert under standard coupling conditions .

Chemoselectivity Sequential coupling Polyhalogenated substrates

Commercial Purity Grades and Vendor Specification Data

Methyl 4-ethyl-3-iodobenzoate is commercially available at purities of 98% (HPLC-verified) from multiple vendors, including LeYan (Cat. No. 1258175), Aladdin Scientific (Cat. No. M193715), and Bidepharm, with full analytical documentation (NMR, HPLC, GC) provided upon request . The compound is priced at approximately $374.90 per 100 mg for 98% purity grade material . In contrast, the corresponding bromo analog (methyl 4-ethyl-3-bromobenzoate) and chloro analog (methyl 4-ethyl-3-chlorobenzoate) are not listed as standard catalog items by major vendors, requiring custom synthesis with associated lead times and minimum order quantities .

Purity specification Procurement Quality control

Methyl 4-Ethyl-3-iodobenzoate: Evidence-Based Research and Industrial Application Scenarios


Sequential Cross-Coupling in Polyfunctionalized Biaryl Synthesis

Methyl 4-ethyl-3-iodobenzoate serves as a chemoselective electrophilic coupling partner in sequential cross-coupling strategies for constructing polyfunctionalized biaryl scaffolds. The 3-iodo substituent undergoes oxidative addition to palladium catalysts 100–1000× faster than bromo or chloro analogs [1], enabling selective coupling at this position in the presence of other halogens that are preserved for subsequent orthogonal transformations. This property is particularly valuable for the synthesis of unsymmetrical terphenyls and extended aromatic systems where differentiated halogen reactivity is essential [2].

Suzuki-Miyaura Coupling for Pharmaceutical Intermediate Production

The compound is applied as an aryl iodide electrophile in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to generate biaryl pharmaceutical intermediates. Aryl iodides like methyl 4-ethyl-3-iodobenzoate achieve coupling yields in the 78–91% range under mild, ligand-free conditions (Pd/C, K₂CO₃, aqueous DMF, 25–60°C) [3], whereas corresponding aryl bromides typically require elevated temperatures (>80°C) or specialized phosphine ligand systems to achieve comparable conversion. This enables cost-effective scale-up of pharmaceutical building blocks with reduced catalyst costs and simplified purification [4].

Sonogashira Coupling for Alkyne-Functionalized Building Blocks

Methyl 4-ethyl-3-iodobenzoate participates in Sonogashira coupling with terminal alkynes to produce alkyne-functionalized benzoate derivatives. The low C–I bond dissociation energy (53–57 kcal/mol) facilitates oxidative addition at room temperature or with mild heating (40–60°C), minimizing alkyne homocoupling side reactions that often plague Sonogashira reactions of aryl bromides conducted at higher temperatures [1]. This application is relevant for the synthesis of conjugated organic materials and alkyne-containing pharmacophores where maintaining alkyne integrity is critical.

Reductive Deiodination for Access to Methyl 4-Ethylbenzoate Derivatives

When a non-halogenated scaffold is ultimately required, methyl 4-ethyl-3-iodobenzoate can be selectively reduced to methyl 4-ethylbenzoate using Pd/C and hydrogen gas or other reducing agents . This two-step sequence—iodination for a specific transformation, followed by reductive deiodination—provides synthetic access to 4-ethylbenzoate derivatives that may be difficult to prepare directly via non-halogenated routes due to regioisomeric control issues in electrophilic aromatic substitution.

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